molecular formula C14H8ClFN4O3 B601759 Afatinib Impurity 2 CAS No. 1449430-45-8

Afatinib Impurity 2

Cat. No.: B601759
CAS No.: 1449430-45-8
M. Wt: 334.7
InChI Key:
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Description

Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .

Scientific Research Applications

Afatinib Impurity 2 has several scientific research applications, including:

Mechanism of Action

While specific information on the mechanism of action of Afatinib Impurity 2 is not available, Afatinib, the parent compound, is known to irreversibly inhibit the tyrosine kinase activity of members of the epidermal growth factor receptor family (ErbB) including EGFR, HER2, and ErbB4 .

Safety and Hazards

Afatinib Impurity 2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Afatinib and its impurities are currently used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . Future research may focus on the development of new synthesis methods, the discovery of new impurities, and the exploration of other potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .

Chemical Reactions Analysis

Types of Reactions

Afatinib Impurity 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Chlorine gas, nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .

Comparison with Similar Compounds

Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:

This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .

Properties

CAS No.

1449430-45-8

Molecular Formula

C14H8ClFN4O3

Molecular Weight

334.7

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

7-​Quinazolinol, 4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​6-​nitro-

Origin of Product

United States

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